(-)-Stephanine; (R)-(-)-Stephanine; 8-Methoxy-1,2-(methylenedioxy)-6abeta-aporphine; Stephanin; l-Stephanine
Overview
Description
(-)-Stephanine: is an alkaloid compound known for its complex structure and potential biological activities. It is a member of the aporphine alkaloid family, which is characterized by a tetracyclic structure. This compound has been isolated from various plant species and has garnered interest due to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Stephanine typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the core structure: This involves constructing the tetracyclic aporphine skeleton through cyclization reactions.
Functional group modifications: Introduction of methoxy and methylenedioxy groups at specific positions on the aporphine core.
Chiral resolution: Separation of the enantiomers to obtain the desired ®-(-)-Stephanine.
Industrial Production Methods
Industrial production of (-)-Stephanine may involve large-scale extraction from natural sources or total synthesis. The extraction process includes:
Plant extraction: Using solvents to extract the alkaloid from plant material.
Purification: Employing chromatographic techniques to isolate (-)-Stephanine from other compounds.
Chemical Reactions Analysis
Types of Reactions
(-)-Stephanine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (-)-Stephanine involves interaction with specific molecular targets and pathways. It may:
Bind to receptors: Interact with neurotransmitter receptors or other cellular receptors.
Inhibit enzymes: Block the activity of enzymes involved in disease processes.
Modulate signaling pathways: Affect cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Aporphine: The parent compound of the aporphine alkaloid family.
Boldine: Another aporphine alkaloid with similar pharmacological properties.
Glaucine: Known for its bronchodilator and anti-inflammatory effects.
Uniqueness of (-)-Stephanine
(-)-Stephanine is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8,14H,6-7,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAPAHNNFSZHMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC=C5OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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